molecular formula C9H11N3O4S B13626018 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine

1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine

Cat. No.: B13626018
M. Wt: 257.27 g/mol
InChI Key: OZWHXQSQHOSTMX-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . This compound is characterized by the presence of an azetidine ring, a nitrophenyl group, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine typically involves the reaction of azetidine with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality .

Chemical Reactions Analysis

1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylazetidin-3-amine

InChI

InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,7H,5-6,10H2

InChI Key

OZWHXQSQHOSTMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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